molecular formula C5H4F5NS B6492971 2-(pentafluoro-??-sulfanyl)pyridine CAS No. 159761-89-4

2-(pentafluoro-??-sulfanyl)pyridine

Cat. No. B6492971
CAS RN: 159761-89-4
M. Wt: 205.15 g/mol
InChI Key: DZXNZXKULBZCRT-UHFFFAOYSA-N
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Description

2-(Pentafluoro-??-sulfanyl)pyridine is a chemical compound with the molecular formula C5H4F5NS . It is a type of fluorinated pyridine .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-(pentafluoro-??-sulfanyl)pyridine, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of 2-(pentafluoro-??-sulfanyl)pyridine is confirmed by IR spectroscopy, 1 H, 13 C, and 19 F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .


Chemical Reactions Analysis

Reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol have been reported . Pyridin-4-ol yields product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom. Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(pentafluoro-??-sulfanyl)pyridine include a density of 1.6±0.1 g/cm3, boiling point of 100.1±35.0 °C at 760 mmHg, vapour pressure of 42.8±0.2 mmHg at 25°C, enthalpy of vaporization of 32.5±3.0 kJ/mol, flash point of 23.9±0.0 °C, index of refraction of 1.385, molar refractivity of 24.3±0.3 cm3, polar surface area of 13 Å2, and polarizability of 9.6±0.5 10-24 cm3 .

Scientific Research Applications

Halogen Bonding in Drug Design

The compound has been studied for its potential in rational drug design . The activation of halogen bonding by the substitution of the pentafluoro-λ6-sulfanyl (SF5) group was studied using a series of SF5-substituted iodobenzenes . The 3,5-bis-SF5-iodobenzene unit may be an attractive fragment of rational drug design capable of halogen bonding with biomolecules .

Interaction with Biomolecules

The compound has been found to interact with biomolecules such as peptides, proteins, and DNA . This interaction is particularly important when focusing on halogen bonding interactions of halogenated drug candidates .

Activation of Halogen Bonding

The compound has been used to study the activation of halogen bonding . The activation is highly dependent on the position of SF5-substitution on the benzene ring .

Use in Ab Initio Calculations

The compound has been used in ab initio molecular orbital calculations of intermolecular interactions . These calculations are important in understanding the behavior of the compound in various contexts .

Use in NMR Studies

The compound has been used in 13C-NMR titration experiments . These experiments help in understanding the properties of the compound and its interactions with other substances .

Preparation of Polyfluorinated Coupling Products

The compound has been used in the preparation of polyfluorinated coupling products via Pd(0)-catalyzed cross-coupling reaction with diarylzinc compounds .

Use as a Derivatizing Reagent

The compound has been used as a derivatizing reagent in the sensitive GC-MS method for determination of the four endocrine disrupting chemicals .

properties

IUPAC Name

pentafluoro(pyridin-2-yl)-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F5NS/c6-12(7,8,9,10)5-3-1-2-4-11-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXNZXKULBZCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pentafluoro-lambda-sulfanyl)pyridine

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